molecular formula C8H3ClF3N3O2 B13016516 Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- CAS No. 6609-39-8

Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)-

Cat. No.: B13016516
CAS No.: 6609-39-8
M. Wt: 265.57 g/mol
InChI Key: RGHCRDDIYJEAFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- typically involves the condensation of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with o-phenylenediamine under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and the product is isolated through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, chlorination, and condensation reactions, followed by purification steps to obtain the final product with high purity .

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to the desired biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

  • Benzimidazole, 5-chloro-2-(trifluoromethyl)-
  • Benzimidazole, 4-nitro-2-(trifluoromethyl)-
  • Benzimidazole, 5-chloro-4-nitro-

Uniqueness: Benzimidazole, 5-chloro-4-nitro-2-(trifluoromethyl)- is unique due to the presence of all three substituents (chloro, nitro, and trifluoromethyl) on the benzimidazole core. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound for various applications .

Properties

CAS No.

6609-39-8

Molecular Formula

C8H3ClF3N3O2

Molecular Weight

265.57 g/mol

IUPAC Name

5-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14)

InChI Key

RGHCRDDIYJEAFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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